molecular formula C19H18N4O4 B559588 (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate CAS No. 146998-31-4

(E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate

Cat. No. B559588
CAS RN: 146998-31-4
M. Wt: 366.4 g/mol
InChI Key: IBOVDNBDQHYNJI-UHFFFAOYSA-N
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Description

“(E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate” is a chemical compound used for scientific research and development .


Synthesis Analysis

The synthesis of similar azo compounds generally involves a diazotization reaction using a primary aromatic amine containing one or more nucleophiles . A novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been modeled using software like Gaussian09W and GaussView6.0.16 employing B3LYP and 6–31+G (d) basis set .


Chemical Reactions Analysis

Azo compounds undergo a fast intramolecular charge transfer (ICT) upon light excitation . They are also used for labeling proteins or peptides through their amino-groups by forming stable peptide bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the HOMO–LUMO energy gap of a similar compound was found to be 2.806 eV, indicating its less stability and high chemical reactivity .

Scientific Research Applications

  • Fluorescent Probe for Carbon Dioxide Monitoring : A study by Wang et al. (2015) developed novel fluorescent probes, including derivatives like 2-(dimethylamino)ethyl 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoate, for the real-time quantitative detection of low levels of carbon dioxide. These probes, with an aggregation-enhanced emission feature, showed selective, fast, and iterative response to carbon dioxide, valuable for biological and medical applications (Wang et al., 2015).

  • Pharmacological Activity : Research by Hussain and Kaushik (2015) synthesized several diazenyl pyrazole derivatives, including those structurally similar to the compound . These compounds exhibited significant anti-inflammatory, analgesic, and moderate antimicrobial activities, demonstrating their potential in medical applications (Hussain & Kaushik, 2015).

  • Cytotoxicity and Antitumor Effect : Basu Baul et al. (2017) investigated triphenyltin(IV) benzoates with diazenyl/imino scaffold, which includes structures similar to the compound . These compounds exhibited high cytotoxicity against cancer cell lines and generated reactive oxygen species, indicating their potential in cancer therapy (Basu Baul et al., 2017).

  • Improving Monoclonal Antibody Production : Aki et al. (2021) found that 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide significantly increased monoclonal antibody production in Chinese hamster ovary cell cultures. This compound could help in the production and quality control of therapeutic monoclonal antibodies (Aki et al., 2021).

  • Antimicrobial and Anticancer Activities : Research by Nessim et al. (2018) on compounds structurally similar to the compound showed good antimicrobial activity against various bacteria and no action on certain fungi. Additionally, these compounds demonstrated potential as antifungal and antibacterial agents (Nessim et al., 2018).

Mechanism of Action

Target of Action

DABCYL acid, SE, also known as 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester or (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate, is primarily used as a reagent to label proteins or peptides through their amino-groups . The succinimidyl ester is reactive with terminal amines or lysines of peptides and other nucleophiles .

Mode of Action

The compound has an NHS (N-hydroxysuccinimidyl) group that allows easy labeling of proteins or peptides for use in substrates or other detection systems . It has absorption wavelengths that overlap well with EDANS, and some other fluorophores, in FRET-type quenched substrates .

Biochemical Pathways

It is known that the compound is widely used to prepare a variety of fret-based probes that contain dabcyl . These probes can be used to study various biochemical pathways where the labeled proteins or peptides are involved.

Pharmacokinetics

It is soluble in dmso , which could potentially impact its bioavailability

Result of Action

The primary result of DABCYL acid, SE’s action is the labeling of proteins or peptides through their amino-groups . This labeling allows the proteins or peptides to be used in substrates or other detection systems, particularly in FRET-type quenched substrates .

Action Environment

The action of DABCYL acid, SE can be influenced by environmental factors such as temperature and light. The compound is shipped at 4°C and recommended to be stored at -20°C long term . It should also be stored under desiccating conditions . Before use, it is recommended to allow the product to equilibrate to room temperature for at least 1 hour .

Safety and Hazards

The safety data sheet for this compound suggests that it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound could involve further investigation of its photovoltaic properties, as well as its potential applications in various fields such as drug manufacturing, cosmetics, textile industries, and material science .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[4-(dimethylamino)phenyl]diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-22(2)16-9-7-15(8-10-16)21-20-14-5-3-13(4-6-14)19(26)27-23-17(24)11-12-18(23)25/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOVDNBDQHYNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400841
Record name 1-[(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

146998-31-4
Record name 1-[(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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